molecular formula C20H19NO2 B11399299 N-(furan-2-ylmethyl)-N-(4-methylbenzyl)benzamide

N-(furan-2-ylmethyl)-N-(4-methylbenzyl)benzamide

Cat. No.: B11399299
M. Wt: 305.4 g/mol
InChI Key: QVHUQUNNHHDPPC-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE is an organic compound that features a benzamide core with two distinct substituents: a furan-2-ylmethyl group and a 4-methylphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an amine under basic conditions.

    Introduction of the Furan-2-ylmethyl Group: This step involves the alkylation of the benzamide with furan-2-ylmethyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the 4-Methylphenylmethyl Group: The final step involves the alkylation of the intermediate product with 4-methylbenzyl chloride under similar basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, anticancer, or antimicrobial properties.

    Materials Science: The compound can be used in the synthesis of novel polymers or as a building block for organic electronic materials.

    Biological Studies: It can serve as a probe for studying enzyme interactions or as a ligand in receptor binding studies.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and benzamide moieties can participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-[(FURAN-2-YL)METHYL]BENZAMIDE: Lacks the 4-methylphenylmethyl group, potentially altering its biological activity and chemical properties.

    N-[(4-METHYLPHENYL)METHYL]BENZAMIDE: Lacks the furan-2-ylmethyl group, which may affect its reactivity and applications.

    N-[(FURAN-2-YL)METHYL]-N-METHYLBENZAMIDE: Contains a methyl group instead of the 4-methylphenylmethyl group, leading to different steric and electronic effects.

Uniqueness

N-[(FURAN-2-YL)METHYL]-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE is unique due to the presence of both furan-2-ylmethyl and 4-methylphenylmethyl groups, which confer distinct chemical and biological properties. This combination of substituents can enhance its potential as a versatile scaffold in drug design and materials science.

Properties

Molecular Formula

C20H19NO2

Molecular Weight

305.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-N-[(4-methylphenyl)methyl]benzamide

InChI

InChI=1S/C20H19NO2/c1-16-9-11-17(12-10-16)14-21(15-19-8-5-13-23-19)20(22)18-6-3-2-4-7-18/h2-13H,14-15H2,1H3

InChI Key

QVHUQUNNHHDPPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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